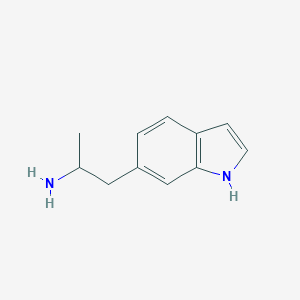

6-(2-Aminopropyl)indole

Übersicht

Beschreibung

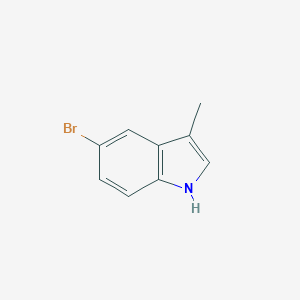

6-(2-Aminopropyl)indole (6-API, 6-IT) is an indole derivative that was first identified being sold on the designer drug market . It is known to be a positional isomer of αMT .

Synthesis Analysis

The six positional isomers (2-, 3-, 4-, 5-, 6- and 7- (2-aminopropyl)indoles) were synthesized and analyzed by a combination of gas chromatography–mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) .Molecular Structure Analysis

The molecular formula of 6-(2-Aminopropyl)indole is C11H14N2 . The IUPAC name is 1-(1H-Indol-6-yl)propan-2-amine . The molecular weight is 174.24 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(2-Aminopropyl)indole include a molecular weight of 174.24 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Monoamine Transporter Interactions

Research indicates that 6-(2-Aminopropyl)indole (6-IT) interacts with monoamine transporters in brain tissue, impacting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This interaction suggests potential applications in studying neurotransmitter systems and developing medications affecting these pathways (Marusich et al., 2016).

Indole Derivatives in Forensic Analysis

The ability to distinguish positional isomers of (2-aminopropyl)indoles, including 6-(2-aminopropyl)indole, in forensic samples highlights its relevance in legal and forensic investigations. This is especially pertinent in differentiating substances with close structural similarities (Scott et al., 2014).

Synthesis and Functionalization of Indoles

6-(2-Aminopropyl)indole, as part of the indole class, plays a role in the synthesis and functionalization of indoles. Indoles are critical components of many biologically active natural and unnatural compounds, making their study valuable in the field of organic chemistry and drug design (Cacchi & Fabrizi, 2005).

Auxin Preparation and Tagging

6-(2-Aminopropyl)indole derivatives have been used in the design of research tools such as immobilized and carrier-linked forms of indole-3-acetic acid, a crucial hormone in plants. These derivatives help in creating biochemical tags or biocompatible molecular probes, aiding in the study of plant hormones and their roles in plant biology (Ilić et al., 2005).

Efflux Pump Inhibition Studies

6-(2-Aminopropyl)indole derivatives have been explored for their potential role in inhibiting efflux pumps like AcrAB-TolC in bacteria. This application is crucial in the development of new antibiotics and understanding bacterial resistance mechanisms (Zeng et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 6-(2-Aminopropyl)indole, also known as 6-API or 6-IT, is the monoamine oxidase . Monoamine oxidases are enzymes that play a crucial role in the breakdown of monoamines, which are neurotransmitters such as serotonin, norepinephrine, and dopamine. By interacting with these enzymes, 6-API can influence the levels of these neurotransmitters in the brain .

Mode of Action

6-API interacts with its target, the monoamine oxidase, by inhibiting its activity . This inhibition leads to an increase in the levels of monoamines in the brain. The elevated levels of these neurotransmitters can result in various physiological and psychological effects, including increased mood, alertness, and energy .

Biochemical Pathways

The biochemical pathways affected by 6-API are primarily those involved in the metabolism of monoamines. By inhibiting monoamine oxidase, 6-API disrupts the normal breakdown of monoamines. This disruption leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Pharmacokinetics

Given its structural similarity to other indole derivatives, it is likely that 6-api is absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 6-API’s action primarily involve changes in neurotransmitter levels and signaling. By inhibiting monoamine oxidase, 6-API increases the levels of monoamines in the brain. This increase can enhance neurotransmission, leading to various physiological and psychological effects .

Action Environment

The action, efficacy, and stability of 6-API can be influenced by various environmental factors. For example, the presence of other substances, such as alcohol or other drugs, can potentially interact with 6-API and alter its effects. Additionally, individual factors such as genetics, age, and overall health can also influence how 6-API is metabolized and its subsequent effects .

Eigenschaften

IUPAC Name |

1-(1H-indol-6-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFIFKAOUKPFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030112 | |

| Record name | 6-Aminopropylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Aminopropyl)indole | |

CAS RN |

21005-63-0 | |

| Record name | [2-(1H-Indol-6-yl)-1-methylethyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21005-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Aminopropyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021005630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminopropylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-AMINOPROPYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27230C15B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

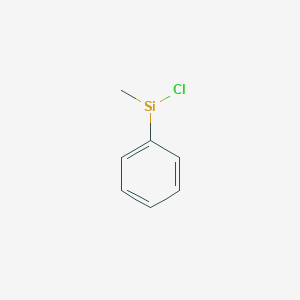

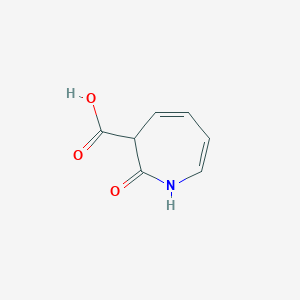

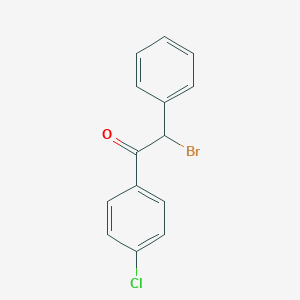

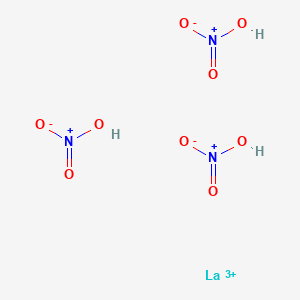

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

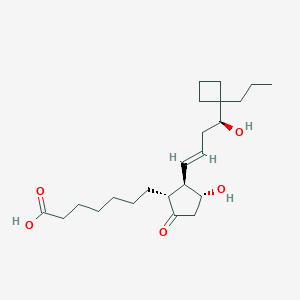

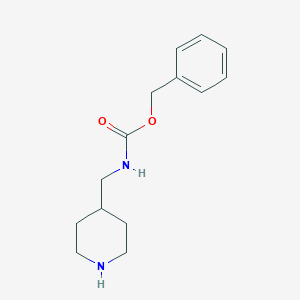

Feasible Synthetic Routes

Q & A

Q1: How does 6-(2-Aminopropyl)indole interact with its target and what are the downstream effects?

A1: 6-(2-Aminopropyl)indole acts as a potent substrate at monoamine transporters, specifically dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [, , ]. It exhibits a higher potency for release at SERT compared to DAT []. This interaction leads to increased serotonin levels in the brain, resulting in behavioral changes associated with serotonin toxicity [].

Q2: What is the relationship between the structure of 6-(2-Aminopropyl)indole and its activity compared to its isomer, 5-(2-Aminopropyl)indole?

A2: While both 6-(2-Aminopropyl)indole and its isomer, 5-(2-Aminopropyl)indole, interact with DAT, NET, and SERT, subtle differences in their structures lead to distinct activity profiles []. 6-(2-Aminopropyl)indole demonstrates greater potency for release at SERT over DAT, whereas 5-(2-Aminopropyl)indole displays greater potency at DAT over SERT []. This highlights how seemingly minor structural changes can significantly impact biological activity and transporter selectivity.

Q3: What are the potential implications of the interaction between 6-(2-Aminopropyl)indole and monoamine transporters in the context of human use?

A3: Due to its potent interaction with SERT and the observed behavioral changes associated with serotonin toxicity in animal models, 6-(2-Aminopropyl)indole may pose a risk for adverse effects in human users []. The research suggests it may have low abuse liability compared to its isomer, 5-(2-Aminopropyl)indole, but the potential for negative outcomes underscores the need for caution [].

Q4: What research methods were employed to study the pharmacological profile of 6-(2-Aminopropyl)indole?

A4: Researchers utilized a combination of in vitro and in vivo approaches to investigate the pharmacological properties of 6-(2-Aminopropyl)indole []. In vitro release assays using rat brain synaptosomes were conducted to assess its interaction with DAT, NET, and SERT []. In vivo studies in mice involved locomotor activity assessment and functional observational batteries (FOB) to evaluate its behavioral effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)